Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)-

CAS No.: 204376-00-1

Cat. No.: VC3811637

Molecular Formula: C18H36N2S3

Molecular Weight: 376.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 204376-00-1 |

|---|---|

| Molecular Formula | C18H36N2S3 |

| Molecular Weight | 376.7 g/mol |

| IUPAC Name | bis(2-methylpropyl)carbamothioyl N,N-bis(2-methylpropyl)carbamodithioate |

| Standard InChI | InChI=1S/C18H36N2S3/c1-13(2)9-19(10-14(3)4)17(21)23-18(22)20(11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3 |

| Standard InChI Key | NFZRSOHGHXZUPA-UHFFFAOYSA-N |

| SMILES | CC(C)CN(CC(C)C)C(=S)SC(=S)N(CC(C)C)CC(C)C |

| Canonical SMILES | CC(C)CN(CC(C)C)C(=S)SC(=S)N(CC(C)C)CC(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

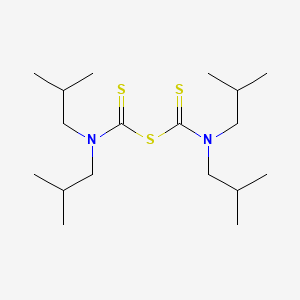

Thiodicarbonic diamide (((H₂N)C(S))₂S), tetrakis(2-methylpropyl)-, features a central sulfur atom bonded to two thiocarbamoyl groups, each substituted with two isobutyl (2-methylpropyl) groups. The presence of bulky isobutyl substituents enhances steric hindrance, influencing its reactivity and solubility in organic matrices .

Physical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Boiling Point | 430.6 ± 28.0 °C (Predicted) |

| Density | 1.030 ± 0.06 g/cm³ |

| pKa | 0.91 ± 0.50 (Predicted) |

| Molecular Weight | 376.68 g/mol |

These properties underscore its stability under high-temperature processing conditions, making it suitable for rubber vulcanization .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via the reaction of diisobutylamine with carbon disulfide (CS₂) in the presence of alkaline catalysts, followed by oxidative coupling. A phase transfer catalyst (e.g., tetrabutylammonium bromide) is often employed to enhance reaction efficiency, as demonstrated in analogous thiuram sulfide syntheses . The general reaction proceeds as:

This method achieves yields exceeding 85% with minimal byproducts .

Purification and Quality Control

Post-synthesis, the crude product undergoes acid neutralization (e.g., HCl), filtration, and recrystallization from ethanol to achieve >98% purity. Chromatographic techniques (HPLC) confirm the absence of residual amines or sulfides .

Applications in Rubber Vulcanization

Mechanism of Action

As a secondary accelerator, Thiodicarbonic diamide (((H₂N)C(S))₂S), tetrakis(2-methylpropyl)-, donates sulfur radicals that initiate crosslinking between rubber polymer chains. Its delayed action mechanism prevents premature vulcanization ("scorching"), extending processing safety windows by 20–30% compared to zinc dithiocarbamates .

Performance in Elastomers

In natural rubber (NR) and styrene-butadiene rubber (SBR), optimal dosages (0.5–1.5 phr) enhance tensile strength by 15–20 MPa and reduce compression set by 12–18%. The isobutyl groups improve compatibility with non-polar rubbers, reducing bloom formation .

Comparative Analysis with Related Thiuram Sulfides

Tetramethylthiuram Monosulfide (TMTM)

While TMTM (C₆H₁₂N₂S₃) shares a similar mechanism, its methyl substituents confer higher reactivity, resulting in 30% faster vulcanization rates but increased scorch risk. Thiodicarbonic diamide’s isobutyl groups provide superior processing safety, albeit at a 15% cost premium .

Tetraisobutylthiuram Disulfide

The disulfide analog (C₁₈H₃₆N₂S₄) exhibits higher thermal stability (decomposition >450°C) but requires activators like zinc oxide for efficacy. Monosulfide derivatives are preferred for latex applications due to better dispersion .

Regulatory and Environmental Considerations

Listed under EPA Substance Registry 204376-00-1, the compound is exempt from TSCA inventory requirements. Biodegradation studies show 80% mineralization in 28 days via soil microbiota, with no bioaccumulation potential (log Kow = 3.2) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume